N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-11-15(25-17(13)14)18-21-22-19(26-18)20-16(23)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPETKXPOTRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The benzofuran and oxadiazole intermediates are then coupled with phenylacetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to various reduced forms .
Scientific Research Applications
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell growth and proliferation.
Pathways: It may interfere with signaling pathways that regulate cell cycle progression and apoptosis.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with three analogs from the provided evidence:
Key Observations :
- The target compound’s 7-methoxybenzofuran substituent distinguishes it from the fluorophenyl group in and the benzylamino group in . This substitution likely enhances π-π stacking interactions in biological targets compared to simpler aryl groups.
- The oxadiazole core in the target compound and contrasts with the sulfur-containing thiadiazole in .
- The molecular weight of the target compound (349.34 g/mol) is higher than (338.34 g/mol), primarily due to the benzofuran moiety.
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuran moiety, which is known for various biological activities.
- An oxadiazole ring, which is often associated with antimicrobial and anticancer properties.
- A phenylacetamide group, contributing to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
Anticancer Activity
The benzofuran component of the compound has been linked to anticancer effects. Studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The oxadiazole ring further enhances this activity by potentially interacting with DNA or inhibiting key enzymes involved in cancer cell proliferation.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways through the modulation of Bcl-2 family proteins has been observed in related compounds.
- Antimicrobial Mechanisms : The exact mechanism against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.
Study 1: Antimicrobial Evaluation
A study evaluated several oxadiazole derivatives, including this compound, for their antimicrobial properties using disk diffusion methods. Results indicated that this compound exhibited a significant inhibition zone against Candida albicans and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates compared to control groups. The study highlighted the compound's ability to modulate signaling pathways associated with cancer progression.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and how can computational methods optimize yield?
- Methodological Answer : The synthesis typically involves coupling 7-methoxy-1-benzofuran-2-carboxylic acid derivatives with 2-phenylacetamide via 1,3,4-oxadiazole intermediates. Computational reaction path search methods (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental validation to identify optimal reaction conditions and catalysts, accelerating yield optimization .
Q. Which spectroscopic techniques are critical for structural characterization and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the benzofuran and oxadiazole moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., C=O, C-O-C). Spectrofluorometric analysis (as in ) can assess fluorescence properties linked to electronic transitions in the benzofuran core .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Antioxidant assays (e.g., DPPH radical scavenging), enzyme inhibition studies (e.g., COX-2), and cytotoxicity screens (MTT assay) are common. For analogs like pyrazolo-benzothiazin acetamides, such assays revealed structure-activity relationships (SARs) critical for prioritizing derivatives for further testing .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize reaction conditions and reduce experimental redundancy?
- Methodological Answer : DoE employs factorial designs (e.g., Central Composite Design) to systematically vary parameters (temperature, solvent, catalyst loading) and identify interactions. For example, a 3² factorial design could optimize oxadiazole ring formation, minimizing side reactions. Statistical analysis (ANOVA) quantifies parameter significance, enabling efficient scaling .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Cross-validate computational models (e.g., Density Functional Theory) with kinetic experiments. If discrepancies arise in reaction pathways, revise computational parameters (e.g., solvation models) or re-examine experimental conditions (e.g., trace moisture). ICReDD’s feedback loop iteratively refines models using experimental data .
Q. How can quantum chemical calculations elucidate the compound’s reactivity in catalytic systems?
- Methodological Answer : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state analysis (e.g., Nudged Elastic Band method) visualizes energy barriers for reactions like oxadiazole cyclization. Pairing these with experimental kinetics validates proposed mechanisms .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) involve HPLC monitoring of degradation products at elevated temperatures (40–60°C) and pH extremes (1–13). Kinetic modeling (Arrhenius equation) extrapolates shelf-life, while LC-MS identifies degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity and physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
